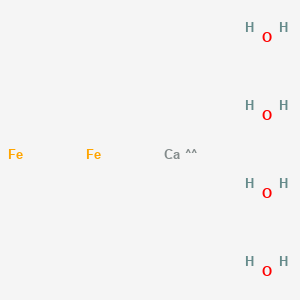
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, also known as DOA, is a chemical compound that has been extensively studied for its potential use in scientific research. DOA is a synthetic compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers exploring various areas of biology and medicine. In
Applications De Recherche Scientifique
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease, and as a tool for studying the function of ion channels in the nervous system. This compound has also been used in studies investigating the role of oxidative stress in various disease states, as well as in studies exploring the mechanisms of action of various drugs.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide is not fully understood, but it is believed to involve its interaction with various cellular components, including ion channels and metal ions. This compound has been shown to have a high affinity for zinc ions, and this interaction may be involved in its ability to inhibit the activity of certain enzymes. Additionally, this compound has been shown to modulate the activity of ion channels in the nervous system, which may be involved in its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to modulate the activity of ion channels, inhibit the activity of certain enzymes, and induce apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various disease states characterized by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has several advantages for use in lab experiments, including its stability, solubility in water, and ability to penetrate cell membranes. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for specialized equipment for its detection and quantification.
Orientations Futures
There are several future directions for research on N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, including its potential use as a therapeutic agent for the treatment of cancer and Alzheimer's disease, as well as its use as a tool for studying the function of ion channels and metal ions in the nervous system. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential use in other areas of biology and medicine.
In conclusion, this compound, or this compound, is a valuable tool for scientific research due to its range of biochemical and physiological effects. Its synthesis method is well-established, and it has a wide range of potential applications in various areas of biology and medicine. Further research is needed to fully elucidate its mechanism of action and to explore its potential use as a therapeutic agent and tool for studying cellular function.
Méthodes De Synthèse
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethyl-5-hydroxy-2(5H)-furanone with N-chloroacetamide. The resulting product is then treated with sodium hydroxide to yield this compound. This synthesis method has been well-established and has been used by numerous researchers to produce this compound for their experiments.
Propriétés
Numéro CAS |
13053-86-6 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)9-11-7(4)8-6(3)10/h1-3H3,(H,8,10) |
Clé InChI |
QBWCIGATOPISHO-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NC(=O)C |
SMILES canonique |
CC1=C(ON=C1C)NC(=O)C |
Synonymes |
Acetamide, N-(3,4-dimethyl-5-isoxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



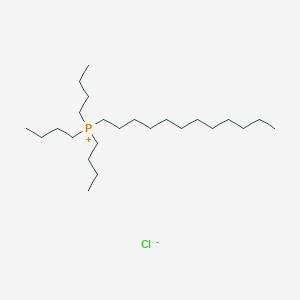

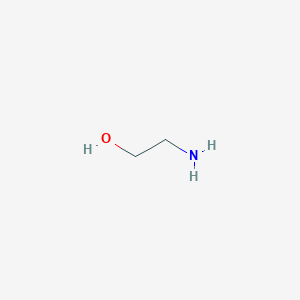
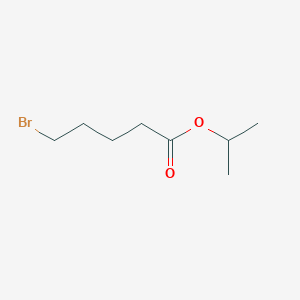
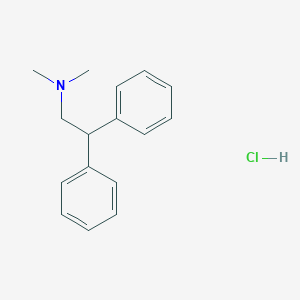
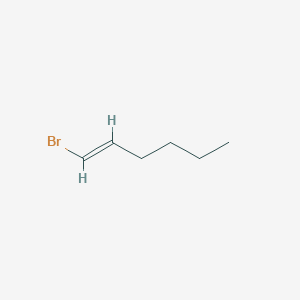


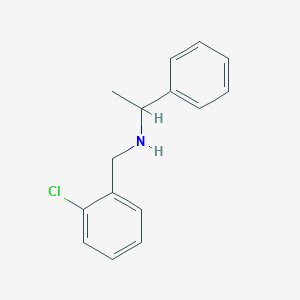
![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)

![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)
